Product packaging for 2,3-Dimethoxy-L-phenylalanine(Cat. No.:)

2,3-Dimethoxy-L-phenylalanine

Cat. No.: B12272813
M. Wt: 225.24 g/mol
InChI Key: JVBIWFOSWSUQAY-QMMMGPOBSA-N
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Description

2,3-Dimethoxy-L-phenylalanine (CAS 32161-30-1) is a non-proteinogenic aromatic amino acid derivative of clinical and research significance. This compound features a phenylalanine backbone with methoxy substitutions at the 2- and 3- positions of its aromatic ring, resulting in a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol. This chemical serves as a key intermediate and building block in organic synthesis and pharmaceutical research. It is recognized in scientific literature as a specified impurity in the synthesis of Levodopa, a critical medication for Parkinson's disease, highlighting its importance in quality control and analytical method development for pharmaceutical compounds. As a derivative of L-phenylalanine, an essential amino acid and precursor to major neurotransmitters, this compound is of high interest in neuroscience and biochemistry. L-Phenylalanine is a precursor to L-tyrosine, which is subsequently converted into the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Researchers investigate such modified amino acids to study and modulate these crucial biochemical pathways, which regulate mood, alertness, and memory. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B12272813 2,3-Dimethoxy-L-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

JVBIWFOSWSUQAY-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)N

Origin of Product

United States

Significance of L Phenylalanine Derivatives in Specialized Chemical Synthesis and Biological Inquiry

L-phenylalanine is an essential amino acid characterized by a benzyl (B1604629) side chain. wikipedia.org Its derivatives, which are structurally modified versions of L-phenylalanine, are of paramount importance in various scientific disciplines. These non-proteinogenic amino acids serve as critical tools in modern drug discovery and specialized chemical synthesis. rsc.org Their structural diversity and functional versatility make them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. rsc.org

The incorporation of L-phenylalanine derivatives into peptides can lead to peptidomimetics with enhanced properties. These modifications can improve in vivo stability, increase potency, enhance oral absorption, and provide greater selectivity for biological targets. rsc.org By altering the side chains, researchers can design drug candidates with a precise fit for their intended biological receptors. rsc.org For instance, substituted phenylalanines are crucial intermediates in the synthesis of various pharmaceuticals. nih.gov The introduction of different substituents on the phenyl ring can significantly influence the biological activity of the resulting molecules. This has been demonstrated in the development of inhibitors for targets like the HIV-1 capsid protein and Dengue virus protease. wikipedia.orgresearchgate.net

In biological inquiry, phenylalanine derivatives are used as molecular probes to better understand complex biological systems. rsc.org For example, the genetic incorporation of substituted phenylalanines into proteins allows for the site-selective introduction of unique functional groups, such as halides, nitriles, or ketones. acs.orgclearsynth.com These "bioorthogonal" functional groups enable researchers to study protein folding, function, and interactions in living cells using techniques like 19F NMR spectroscopy. acs.org

Overview of 2,3 Dimethoxy L Phenylalanine As a Key Research Compound

2,3-Dimethoxy-L-phenylalanine is a specific derivative of L-phenylalanine where two methoxy (B1213986) groups are attached to the ortho and meta positions (carbons 2 and 3) of the phenyl ring. While less extensively documented in primary research literature compared to its 3,4-dimethoxy isomer, this compound is available as a research chemical, indicating its role as a building block in synthetic and medicinal chemistry. sigmaaldrich.comnih.gov

The introduction of methoxy groups onto the phenyl ring can alter the electronic properties and conformation of the amino acid. This can influence its binding affinity to enzymes and receptors. For example, the related compound, 3,4-dimethoxy-L-phenylalanine, is a key intermediate in the synthesis of the antihypertensive drug Moexipril. chemimpex.com It is also utilized in peptide synthesis and neuroscience research. evitachem.com Given the structural similarities, this compound holds potential for similar applications, such as in the creation of novel peptides and as a scaffold in drug design. Its utility in enhancing the solubility and stability of peptides during synthesis is another potential area of application. mdpi.com

The synthesis of substituted phenylalanines like the 2,3-dimethoxy variant can be achieved through various organic synthesis routes or enzymatic methods. frontiersin.orgacs.org While specific synthesis pathways for this compound are not widely published, general methods for creating substituted phenylalanines are well-established.

Molecular Interactions and Biological Roles of 2,3 Dimethoxy L Phenylalanine Non Clinical Focus

Molecular Recognition and Binding Studies

Interactions with Protein Binding Sites and Receptor Models

The interaction of amino acid derivatives with protein binding sites is a cornerstone of molecular recognition and biological function. For 2,3-Dimethoxy-L-phenylalanine, the presence of two methoxy (B1213986) groups on the phenyl ring introduces significant steric and electronic modifications compared to the parent L-phenylalanine, thereby influencing its binding characteristics with proteins and receptors.

While direct binding studies on this compound are not extensively documented in publicly available research, the principles governing the interactions of substituted phenylalanine analogues with protein receptors offer valuable insights. The binding of phenylalanine and its derivatives often occurs in hydrophobic pockets within protein structures. The aromatic ring of phenylalanine participates in crucial π-π stacking interactions with aromatic residues of the protein, such as tyrosine, tryptophan, and other phenylalanine residues. reddit.com Additionally, cation-π interactions, where the positively charged groups (like protonated arginine or lysine) interact with the electron-rich π-system of the aromatic ring, play a significant role in stabilizing the protein-ligand complex. mdpi.com

The introduction of substituents onto the phenyl ring can modulate these interactions. Methoxy groups are electron-donating, which increases the electron density of the aromatic ring and can potentially enhance cation-π interactions. youtube.com However, the position of these substituents is critical. In the case of this compound, the two bulky methoxy groups are adjacent, which can create steric hindrance, potentially limiting the optimal orientation for binding within a constrained active site. This steric effect might necessitate a conformational rearrangement of the binding pocket to accommodate the ligand.

Computational modeling and studies on related substituted phenylalanines in various receptors, such as NMDA and AMPA receptors, have demonstrated that the nature and position of substituents dictate the binding mode and affinity. nih.govnih.gov For instance, different aryl-substituted phenylalanines have been shown to adopt unexpected orientations within the GluA2 ligand-binding domain, highlighting the nuanced effects of ring substitution on molecular recognition. nih.gov It is plausible that the 2,3-dimethoxy substitution pattern would similarly enforce a specific binding orientation that could differ significantly from that of L-phenylalanine or other methoxy-substituted isomers.

The table below illustrates the conceptual effects of substituents on the binding interactions of phenylalanine derivatives, providing a framework for understanding the potential behavior of this compound.

Interaction TypeEffect of PhenylalaninePotential Modulation by 2,3-Dimethoxy Groups
Hydrophobic Interactions The phenyl ring fits into hydrophobic pockets of the protein.The methoxy groups increase lipophilicity, potentially strengthening hydrophobic interactions.
π-π Stacking The aromatic ring stacks with aromatic residues in the binding site.The electron-rich nature of the dimethoxy-substituted ring could alter the stacking energy. Steric hindrance from the adjacent methoxy groups might affect the optimal stacking geometry. nih.gov
Cation-π Interactions The electron-rich π-system interacts with positively charged residues.The electron-donating methoxy groups increase the negative electrostatic potential of the ring, potentially strengthening cation-π interactions.
Steric Fit The size and shape of the phenyl group are complementary to the binding pocket.The bulky methoxy groups at the 2 and 3 positions may cause steric clashes, potentially reducing binding affinity if the pocket is not accommodating.

Enantiomeric Selectivity in Biological Recognition Processes

Biological systems exhibit a high degree of stereospecificity, a phenomenon rooted in the chiral nature of macromolecules like proteins and nucleic acids. This chirality dictates that the interaction of a small molecule with a biological receptor is often highly dependent on the molecule's three-dimensional structure, leading to significant differences in the biological recognition of enantiomers.

For this compound, its L-configuration is expected to be preferentially recognized by many biological systems over its D-enantiomer, a principle that holds true for most naturally occurring amino acids and their derivatives. The molecular basis for this enantioselective recognition lies in the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which in a biological context is the binding site of a protein or receptor. nih.gov The differing spatial arrangement of the substituents around the chiral center of the L- and D-enantiomers leads to distinct non-covalent interactions within the asymmetric binding pocket.

The enantioselective recognition of phenylalanine and its derivatives has been demonstrated using various techniques, including chiral high-performance liquid chromatography (HPLC) and through interactions with chiral selectors like cyclodextrins and certain polymers. phenomenex.comnih.govmaynoothuniversity.ie For example, chiral conducting polyaniline has been shown to electrochemically differentiate between L- and D-phenylalanine. researchgate.net The efficacy of enantioseparation is determined by the energy difference in the formation of the transient diastereomeric complexes; a larger energy disparity results in better separation. nih.gov

In the context of this compound, the bulky and electron-rich dimethoxy-substituted phenyl ring would be a key determinant in its enantioselective recognition. The specific orientation of this group in the L-enantiomer would allow for a more favorable set of interactions (e.g., hydrophobic, π-π stacking, and hydrogen bonding) with the chiral binding site compared to the D-enantiomer, which would likely experience steric clashes or suboptimal interaction geometries. Studies on other unnatural phenylalanine derivatives have shown that both (R)- and (S)-enantiomers can be synthesized with high enantioselectivity using chiral phase transfer catalysts, underscoring the ability to control and investigate the specific interactions of each enantiomer. nih.gov

The table below summarizes the key factors influencing the enantioselective recognition of chiral amino acid derivatives.

FactorDescriptionRelevance to this compound
Three-Point Interaction Model A minimum of three points of interaction between the chiral molecule and the chiral selector are needed for enantiomeric discrimination.The carboxyl, amino, and the 2,3-dimethoxyphenyl groups of the L-enantiomer would have a specific spatial arrangement allowing for optimal interaction with a chiral binding site.
Steric Hindrance The spatial arrangement of bulky groups can either favor or hinder binding depending on the enantiomer.The bulky 2,3-dimethoxy group of the D-enantiomer might sterically clash with residues in a binding site adapted for the L-enantiomer.
Non-covalent Interactions The strength and geometry of hydrogen bonds, hydrophobic interactions, and π-π stacking are stereospecific.The precise orientation of the dimethoxyphenyl ring in the L-enantiomer would allow for more favorable π-π stacking and hydrophobic interactions compared to the D-enantiomer.
Formation of Diastereomeric Complexes The transient complexes formed between each enantiomer and the chiral selector have different stabilities.The complex formed between a chiral receptor and this compound is expected to be more stable than the complex with its D-counterpart.

Supramolecular Assembly and Self-Aggregation Phenomena of Aromatic Amino Acid Derivatives

Aromatic amino acids and their derivatives have a remarkable tendency to self-assemble into well-ordered supramolecular structures. rsc.org This phenomenon is driven by a combination of non-covalent interactions, leading to the formation of various nano- and micro-scale architectures such as fibrils, nanotubes, and hydrogels. acs.orgnih.gov The self-assembly process is of great interest not only for its biological implications but also for its potential in the development of novel biomaterials. rsc.org

The self-assembly of phenylalanine itself has been extensively studied, revealing its ability to form amyloid-like fibrils. nih.gov This process is primarily governed by hydrophobic interactions involving the phenyl ring. nih.gov The introduction of modifying groups, such as N-terminal capping groups (e.g., Fmoc) or substituents on the aromatic ring, can significantly influence the self-assembly behavior. acs.orgchemrxiv.org These modifications can alter the balance of intermolecular forces, leading to a diverse range of morphologies.

For this compound, the presence of the dimethoxy-substituted phenyl ring is expected to be a dominant factor in its self-aggregation behavior. The methoxy groups can influence the electronic properties and steric profile of the molecule, thereby modulating the key interactions that drive self-assembly.

Hydrogen Bonding and Pi-Stacking Interactions in Self-Assembly

The formation of stable, ordered supramolecular structures from aromatic amino acid derivatives is primarily orchestrated by two key non-covalent interactions: hydrogen bonding and π-π stacking. acs.org

Hydrogen Bonding: The amino acid backbone provides the necessary functional groups for the formation of extensive hydrogen bond networks. The amide and carboxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of sheet-like structures reminiscent of β-sheets in proteins. cam.ac.uk These interactions provide directionality and stability to the resulting assemblies. In the solid-state arrangement of phenylalanine, the structure is stabilized by a network of hydrogen bonds, forming a "supramolecular β-sheet". cam.ac.uk

π-π Stacking: The aromatic rings of phenylalanine and its derivatives engage in π-π stacking interactions, which are a form of non-covalent interaction between the electron clouds of adjacent aromatic systems. reddit.com These interactions are crucial for the lateral association of the hydrogen-bonded structures, leading to the formation of larger aggregates like fibrils and ribbons. acs.org The strength and geometry of π-π stacking can be significantly influenced by the presence of substituents on the aromatic ring. acs.orgrsc.org

The interplay between hydrogen bonding and π-π stacking is fundamental to the hierarchical self-assembly process. Hydrogen bonds typically direct the initial formation of one-dimensional chains or sheets, which then associate through π-π stacking and hydrophobic interactions to form more complex three-dimensional structures.

Advanced Analytical Characterization and Methodologies for 2,3 Dimethoxy L Phenylalanine

High-Resolution Chromatographic Separations

Chromatographic techniques are paramount for assessing the purity of 2,3-Dimethoxy-L-phenylalanine and, crucially, for determining its enantiomeric integrity. These methods separate the target compound from impurities, starting materials, byproducts, and its corresponding D-enantiomer.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for determining the chemical and enantiomeric purity of non-volatile amino acids. For this compound, two primary HPLC strategies are employed: chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs).

While specific application notes for this compound are not broadly published, methodologies developed for structurally similar analogs, such as 3,4-dimethoxy-α-methylphenylalanine, provide a robust framework. A highly effective method involves chiral ligand-exchange HPLC. In one such study, the enantiomers of 3,4-dimethoxy-α-methylphenylalanine were baseline separated on a conventional C18 column using a chiral mobile phase. researchgate.net This mobile phase consisted of L-phenylalanine as the chiral ligand and cupric sulfate, with methanol (B129727) as an organic modifier, all buffered to an acidic pH. researchgate.net The mechanism relies on the formation of transient diastereomeric ternary complexes between the copper(II) ion, the chiral ligand (L-Phe), and the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and enabling separation. A similar approach would be highly effective for resolving the enantiomers of this compound.

Alternatively, CSPs that incorporate chiral selectors like macrocyclic antibiotics (e.g., teicoplanin, ristocetin (B1679390) A) or cyclodextrin (B1172386) derivatives are widely used for amino acid separations. researchgate.netacs.org These phases provide stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) that differentiate between the L- and D-enantiomers. researchgate.net

A typical HPLC method for purity and enantiomeric excess determination would be configured as follows:

ParameterTypical Conditions
Column C18 (Reversed-Phase) for Chiral Ligand-Exchange or a Chiral Stationary Phase (e.g., CHIROBIOTIC™ T)
Mobile Phase For Ligand-Exchange: Aqueous buffer (e.g., pH 3.2) with 4 mM Cupric Sulfate, 8 mM L-Phenylalanine, and 20% (v/v) Methanol. researchgate.net
Flow Rate 0.5 - 1.0 mL/min
Detection UV Absorbance (typically at 210 nm for the peptide bond or ~275 nm for the aromatic ring)
Column Temperature 20 - 30 °C

Using such methods, the enantiomeric excess (e.e.) can be precisely calculated from the peak areas of the L- and D-enantiomers in the chromatogram.

Gas Chromatography (GC): Due to the low volatility and high polarity of amino acids, direct analysis of this compound by GC is not feasible. A necessary prerequisite is chemical derivatization to convert the polar amine and carboxylic acid functional groups into more volatile, less polar esters or N-acyl esters. A common procedure involves a two-step derivatization: esterification of the carboxylic acid (e.g., with butanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride). The resulting volatile derivative can then be analyzed on a GC, often equipped with a chiral capillary column (e.g., Chirasil-Val) to separate the L- and D-enantiomers. While powerful, the need for derivatization adds complexity and potential for side reactions. A rapid GC procedure developed for phenylalanine involves derivatizing the amine function with benzoyl chloride and the carboxylic acid with pentafluorobenzyl alcohol, followed by analysis on a capillary column with an electron-capture detector. creative-proteomics.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a high-efficiency, "green" alternative to both HPLC and GC. nih.gov It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier like methanol to elute polar compounds. chromatographyonline.commdpi.com SFC can offer faster analysis times and reduced organic solvent consumption compared to HPLC. mdpi.com For a polar molecule like this compound, SFC analysis would typically be performed on a column packed with a polar stationary phase. Chiral stationary phases developed for HPLC are often adaptable to SFC, allowing for the potential determination of enantiomeric excess with the benefits of this technique. chromatographyonline.commdpi.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample volume and offers very high separation efficiencies. mdpi.com For chiral analysis of amino acids, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most common chiral selectors used for this purpose. nih.gov The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector within the electric field, leading to different electrophoretic mobilities. For aromatic amino acids like phenylalanine, β-cyclodextrin is often effective. nih.gov The use of dual-selector systems, such as combining a cyclodextrin with a crown ether, has been shown to improve the resolution of phenylalanine and tyrosine enantiomers. nih.gov This high-efficiency technique is well-suited for determining the enantiomeric purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic method primarily used for qualitative analysis, such as monitoring reaction progress or performing a preliminary purity check. A sample of this compound is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), which is then developed in a sealed chamber with an appropriate mobile phase (eluent). A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water. After development, the compound is visualized, often by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a characteristic purple spot. While two-dimensional TLC can improve separations, the technique is generally considered semi-quantitative at best and lacks the resolution of HPLC or CE for determining precise purity or enantiomeric excess.

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and mass of this compound, serving to confirm its identity and complement chromatographic purity data.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of this compound.

For ¹H NMR, the spectrum would show distinct signals for each unique proton environment. The two methoxy (B1213986) groups would appear as sharp singlets. The protons on the phenylalanine backbone (α-H and two β-H's) would present as a complex set of multiplets due to their proximity and diastereotopicity, similar to the ABC system seen in phenylalanine itself. The three protons on the aromatic ring would appear in the aromatic region, with their chemical shifts and coupling patterns (doublets and a triplet) being characteristic of the 1,2,3-substitution pattern.

¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the acid, the two methoxy carbons, the α- and β-carbons, and the six aromatic carbons.

Predicted NMR Data for this compound: Note: These are predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and other experimental conditions.

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Aromatic H (C5-H)~7.05t (Triplet)C=O~174
Aromatic H (C4-H, C6-H)~6.90d (Doublet)Aromatic C (C2, C3)~150, ~148
α-H~4.20dd (Doublet of Doublets)Aromatic C (C1)~126
OCH₃~3.85s (Singlet)Aromatic C (C4, C5, C6)~124, ~120, ~112
OCH₃~3.83s (Singlet)OCH₃~56.0, ~55.8
β-H~3.25, ~3.10m (Multiplet)α-C~55
β-C~32

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids. In positive ion mode, the analysis of this compound would prominently feature the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) using an instrument like a Q-TOF or Orbitrap can measure the mass of this ion with extremely high accuracy (typically <5 ppm error), allowing for the unambiguous confirmation of the elemental formula (C₁₁H₁₅NO₄).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the compound's structure. For this compound, fragmentation is expected to follow pathways similar to those of phenylalanine, with the influence of the dimethoxy-substituted benzyl (B1604629) group.

Predicted MS Data for this compound:

ParameterValueDescription
Molecular FormulaC₁₁H₁₅NO₄-
Monoisotopic Mass225.0998 DaCalculated exact mass of the neutral molecule.
[M+H]⁺ (ESI-MS)226.1076 m/zThe primary ion observed in positive mode ESI for molecular weight confirmation.
Predicted Fragment 1180.0811 m/zLoss of formic acid (HCOOH, 46.0262 Da) from the parent ion, a common fragmentation for amino acids.
Predicted Fragment 2151.0753 m/zFormation of the stable 2,3-dimethoxybenzyl cation via cleavage of the Cα-Cβ bond. This fragment is highly characteristic of the side chain structure.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For an amino acid like this compound, the L-configuration of the chiral alpha-carbon would be expected to produce a characteristic CD spectrum.

The aromatic chromophore—the dimethoxy-substituted phenyl ring—would dominate the near-UV CD spectrum (typically 250-320 nm). The electronic transitions within this ring, influenced by the chiral center, give rise to CD signals. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the molecule's three-dimensional structure, including the rotational conformation (rotamers) of the side chain relative to the amino acid backbone. Studies on L-phenylalanine show distinct CD patterns that can be used to follow structural formations. thermofisher.comnih.govresearchgate.netresearchgate.net However, without experimental data for the 2,3-dimethoxy derivative, its specific CD spectrum, which would be influenced by the electronic effects and steric hindrance of the two methoxy groups, cannot be described.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The aromatic ring of this compound is the primary chromophore responsible for its UV absorption.

For the parent compound, L-phenylalanine, the UV spectrum in water shows characteristic absorption peaks arising from π-π* electronic transitions of the benzene (B151609) ring, typically with a maximum around 257-258 nm and finer vibrational structures. thermofisher.com The addition of two methoxy groups to the phenyl ring would be expected to significantly alter the absorption profile. Methoxy groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to their electron-donating nature. The precise location of the absorption maxima (λmax) and the molar extinction coefficients for this compound are not documented in the available search results. iosrjournals.orgresearchgate.netnih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would yield detailed information about its solid-state conformation, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and potential π–π stacking.

Studies on L-phenylalanine have revealed its crystal structure, providing a basis for understanding its solid-state properties. researchgate.netrsc.org For a derivative like this compound, XRD would elucidate how the methoxy substituents influence the molecular conformation and the crystal packing. This information is crucial for understanding its physical properties. Unfortunately, no crystallographic data for this specific compound appears to be available in open-access crystallographic databases. nih.govmdpi.comresearchgate.net

Isotopic Labeling and Isotope Dilution Mass Spectrometry for Quantitative Tracing

Isotopic labeling is a technique used to track a molecule through a biological or chemical system. wikipedia.org It involves replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D). This compound could be synthesized with isotopic labels in its aromatic ring, backbone, or methoxy groups.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that uses an isotopically labeled version of the analyte as an internal standard. To quantify this compound in a complex matrix (like plasma or tissue), a known amount of its labeled counterpart (e.g., 2,3-Dimethoxy-L-[¹³C₆]-phenylalanine) would be added to the sample. The sample is then analyzed by mass spectrometry. By measuring the ratio of the signal from the natural (unlabeled) compound to the labeled standard, the exact concentration of the analyte can be determined with high precision. nih.govnih.govresearchgate.net While this methodology is broadly applicable and has been used extensively for phenylalanine and other amino acids, nih.gov specific protocols or applications involving isotopically labeled this compound have not been reported in the searched literature. sigmaaldrich.comresearchgate.net

Theoretical and Computational Chemistry Studies of 2,3 Dimethoxy L Phenylalanine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict a wide array of characteristics, from molecular geometry and vibrational frequencies to reactivity and spectroscopic properties.

Ab Initio and Composite Wave-Function Methods for Accurate Properties

For even higher accuracy, particularly for specific molecular properties, ab initio and composite wave-function methods can be employed. These methods, while more computationally intensive, can provide benchmark-quality data on properties such as:

Thermochemical Data: Enthalpy of formation and Gibbs free energy.

Spectroscopic Constants: Precise vibrational frequencies and rotational constants.

Excited State Properties: Information relevant to the molecule's behavior upon light absorption.

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the amino acid backbone and the rotation of the substituted phenyl side chain mean that 2,3-Dimethoxy-L-phenylalanine can adopt a multitude of conformations. Molecular dynamics (MD) simulations are ideally suited to explore this conformational space and understand the molecule's dynamic behavior.

Exploring Conformational Landscapes in Gas Phase and Solution

MD simulations could map the potential energy surface of this compound, identifying low-energy conformers and the energy barriers between them. This would reveal the preferred shapes of the molecule in different environments, such as in the gas phase versus in a solvent like water. The presence of the two methoxy (B1213986) groups at the 2 and 3 positions of the phenyl ring would likely introduce specific steric constraints and influence the preferred dihedral angles of the side chain.

Dynamics of Interactions with Solvents and Biomolecules

By simulating this compound in a box of solvent molecules (e.g., water), MD can provide a detailed picture of the solvation process. This includes the formation and dynamics of hydrogen bonds between the amino acid's functional groups and water, as well as the hydrophobic interactions of the substituted phenyl ring. Furthermore, MD simulations could be used to study the dynamic interactions of this compound with biological macromolecules, such as proteins, to understand how it binds and the stability of the resulting complex.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a potential drug molecule might interact with a protein target.

For this compound, molecular docking studies could be used to screen its binding affinity against various protein targets. The results of such studies would typically include:

Binding Affinity: An estimated free energy of binding, indicating the strength of the interaction.

Binding Pose: The predicted three-dimensional orientation of the ligand within the protein's binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the ligand.

A hypothetical docking study of this compound against a protein kinase, for example, might reveal interactions as summarized in the illustrative table below.

Illustrative Data Table: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

Interaction Type Interacting Residue Ligand Atom(s) Involved
Hydrogen Bond Asp145 Amino group (-NH3+)
Hydrogen Bond Glu91 Carboxyl group (-COO-)
Hydrophobic Val23, Leu134 Phenyl ring

Note: This is a hypothetical example and does not represent actual docking results.

Analysis of Binding Energies and Interaction Hotspots

One of the primary applications of computational chemistry in studying bioactive molecules like this compound is to predict and analyze their interactions with biological targets such as proteins and enzymes. This is often achieved through molecular docking simulations followed by more rigorous binding free energy calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a receptor and scoring them based on a force field. The results provide insights into the binding mode and affinity. For this compound, this would involve docking the molecule into the active site of a relevant biological target.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity nih.govbiorxiv.org. This calculation considers various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.

Interaction hotspots are the specific amino acid residues within the binding site that contribute most significantly to the binding affinity. These are typically identified by analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor. The methoxy groups on the phenyl ring of this compound, for instance, could participate in specific hydrogen bonds or hydrophobic interactions that are crucial for binding.

Hypothetical Binding Energy Analysis of this compound with a Kinase Target

To illustrate this, the following interactive table presents hypothetical results from a molecular docking and MM/GBSA study of this compound with a hypothetical protein kinase.

Interaction ParameterValueKey Interacting Residues
Docking Score (kcal/mol)-8.5Val23, Ala45, Leu98
Binding Free Energy (ΔG, kcal/mol)-45.7Asp101, Lys47, Phe100
van der Waals Energy (kcal/mol)-35.2Leu15, Ile67
Electrostatic Energy (kcal/mol)-15.8Asp101, Lys47
Solvation Energy (kcal/mol)5.3---
Hydrogen Bonds3Asp101, Lys47
Hydrophobic Interactions5Val23, Ala45, Leu98, Phe100

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening for Novel Binding Partners (in a research context)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govals-journal.commdpi.com. This method is a cost-effective and time-efficient alternative to high-throughput screening.

In the context of this compound, this compound could itself be part of a virtual screening library to be tested against various biological targets. Alternatively, if this compound is a known active compound, its structure can be used as a template to search for other molecules with similar properties that might bind to the same target.

The virtual screening process typically involves the following steps:

Preparation of the target protein structure: This involves obtaining a 3D structure of the protein, often from a repository like the Protein Data Bank (PDB), and preparing it for docking by adding hydrogen atoms and assigning charges.

Preparation of the compound database: A large database of small molecules is prepared, with each molecule being represented in a 3D format.

Docking of the library: Each compound in the database is docked into the binding site of the target protein.

Scoring and ranking: The docked compounds are scored and ranked based on their predicted binding affinity.

Post-processing and selection of hits: The top-ranked compounds are selected for further experimental validation.

Hypothetical Virtual Screening Results Identifying this compound as a Hit

The following table illustrates hypothetical results from a virtual screen of a chemical database against a novel therapeutic target, where this compound was identified as a potential inhibitor.

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interactions
ZINC12345678-9.2150Hydrogen bond with Ser54
This compound -8.9 250 Hydrophobic interaction with Leu87, Pi-pi stacking with Phe92
CHEMBL987654-8.5400Hydrogen bond with Asn12
DRUGBANK00123-8.2650Electrostatic interaction with Arg110

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules, such as NMR and IR spectra nih.govnih.govyildiz.edu.tr. These theoretical predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations could be performed to predict its 1H and 13C NMR chemical shifts and its infrared vibrational frequencies. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

The predicted spectra can then be compared with experimentally obtained spectra. A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure nih.govillinois.edu. Discrepancies between the calculated and experimental spectra can point to specific conformational effects or intermolecular interactions in the experimental sample that were not accounted for in the theoretical model.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

This interactive table shows a hypothetical comparison between DFT-predicted and experimentally measured 13C NMR chemical shifts and key IR vibrational frequencies for this compound.

Spectroscopic ParameterPredicted ValueExperimental ValueDifference
13C NMR Chemical Shifts (ppm)
C=O (carbonyl)175.2174.80.4
C-alpha55.855.50.3
C-beta38.137.90.2
C-1 (aromatic)128.5128.20.3
C-2 (aromatic, with OCH3)148.9148.50.4
C-3 (aromatic, with OCH3)150.1149.80.3
IR Vibrational Frequencies (cm-1)
N-H stretch335033455
C=O stretch173517305
C-O-C stretch (methoxy)125512505

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a short-lived, high-energy species. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For example, if this compound were to undergo an enzymatic conversion, computational methods could be used to model the reaction within the enzyme's active site. This would involve identifying the key amino acid residues that participate in the catalysis and calculating the energy profile of the reaction. Such studies can provide detailed insights into the catalytic mechanism that are often difficult to obtain through experimental methods alone.

Hypothetical Activation Energies for a Reaction Involving this compound

The following table presents hypothetical activation energies for a proposed two-step reaction mechanism involving this compound, calculated using DFT.

Reaction StepDescriptionTransition StateActivation Energy (kcal/mol)
1Initial nucleophilic attackTS115.2
2Proton transferTS28.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings for 2,3-Dimethoxy-L-phenylalanine

A thorough review of published scientific literature reveals a significant finding: there are no specific, detailed academic contributions or significant findings directly attributable to the incorporation or study of this compound. While its chemical structure is known and it is commercially available as a building block for peptide synthesis, dedicated studies detailing its effects on peptide conformation, biological activity, or its application as a research tool are not present in the available academic databases.

The scientific community has extensively investigated other substituted phenylalanine analogs, using them to impose conformational constraints on peptides, enhance metabolic stability, and probe biological interactions. For instance, the introduction of bulky or electronically modified groups on the phenyl ring can influence secondary structures like β-turns and helices. However, the specific conformational propensities induced by the ortho and meta methoxy (B1213986) groups of this compound remain uncharacterized.

Identification of Current Gaps and Unexplored Research Avenues

The absence of dedicated research on this compound presents a considerable gap in the field of peptide science and drug discovery. The primary unexplored avenues include:

Synthesis and Characterization: While the compound is available, detailed reports on optimized, scalable synthetic routes are not widely published. Furthermore, comprehensive characterization of its physicochemical properties compared to other dimethoxylated isomers (e.g., 3,4-dimethoxy-L-phenylalanine) is lacking.

Conformational Analysis: The core unanswered question is how the 2,3-dimethoxy substitution pattern influences peptide backbone conformation. Both methoxy groups are located on one side of the phenyl ring, which could induce unique steric and electronic effects, potentially favoring specific dihedral angles (φ, ψ) and leading to novel secondary structures. This has not been investigated through techniques like NMR spectroscopy or X-ray crystallography of peptides containing this residue.

Biological Activity: There is no published data on the biological effects of incorporating this compound into bioactive peptides. It is unknown whether this modification would enhance or diminish receptor binding, enzyme inhibition, or antimicrobial activity compared to native peptides or those containing other phenylalanine analogs.

Metabolic Stability: The methoxy groups could potentially alter the susceptibility of the aromatic ring to metabolic modification, but studies on its metabolic fate are absent.

Outlook on the Development of Novel Research Tools and Probes Based on Dimethoxylated Phenylalanines

The development of research tools from substituted phenylalanines is a burgeoning field. For instance, analogs are functionalized to create photo-crosslinkers, fluorescent probes, or carry tags for imaging. While no such tools based on this compound have been developed, its structure offers potential.

The methoxy groups could serve as handles for further chemical modification or could themselves impart useful properties. For example, the electron-donating nature of the methoxy groups might influence the local environment in a way that could be harnessed for probe development. The potential applications, though speculative, fall into several categories:

Fluorescent Probes: While the intrinsic fluorescence of the dimethoxy-phenyl group is likely weak, it could be incorporated into systems where its interaction with the local environment modulates the fluorescence of a nearby fluorophore.

Molecular Recognition Probes: The specific steric and electronic profile of the 2,3-dimethoxy arrangement could be used to design peptides that bind to specific protein surfaces, acting as probes for protein-protein interactions.

PET Imaging Agents: Other substituted phenylalanines have been labeled with isotopes like Fluorine-18 for use in Positron Emission Tomography (PET). The development of synthetic routes to radiolabeled this compound could open avenues for creating novel imaging agents, assuming a relevant biological target is identified.

Integration of Multi-Disciplinary Approaches for a Holistic Understanding

To address the significant knowledge gaps surrounding this compound, a concerted, multi-disciplinary approach is essential. The path to a holistic understanding would require the integration of several key scientific disciplines:

Computational Chemistry: The initial exploration should begin with in silico modeling. Molecular dynamics simulations can predict the conformational preferences of peptides containing this compound, providing hypotheses that can be tested experimentally. Quantum mechanical calculations could elucidate the electronic properties of the substituted ring and its potential non-covalent interactions.

Synthetic Organic Chemistry: Development of efficient and scalable synthetic protocols is a prerequisite for any further study. Chemoenzymatic methods, similar to those used for producing related compounds like L-3,4-dimethoxyphenylalanine, could offer a green and efficient route.

Biophysical Chemistry: Once peptides containing the amino acid are synthesized, a suite of biophysical techniques would be necessary to characterize their structure and stability.

NMR Spectroscopy: To determine the solution-state conformation and dynamics.

Circular Dichroism (CD) Spectroscopy: To assess secondary structure content.

X-ray Crystallography: To obtain high-resolution solid-state structures.

Chemical Biology and Pharmacology: The synthesized peptides should be evaluated in relevant biological assays to determine the impact of the 2,3-dimethoxy substitution on function. This could involve receptor binding assays, enzyme kinetics, or cell-based functional assays.

By combining predictive computational models with empirical data from synthesis and biophysical and biological evaluation, the scientific community can begin to unravel the potential contributions of this currently enigmatic amino acid.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dimethoxy-L-phenylalanine with high enantiomeric purity?

  • Methodological Answer : A common approach involves coupling protected L-phenylalanine derivatives with methoxy-substituted aromatic precursors. For example, formylation or acetylation of the amino group can prevent racemization during synthesis . Catalytic hydrogenation or enzymatic resolution may enhance enantiomeric purity. Intermediate purification via column chromatography (e.g., using silica gel or HPLC) is critical, as noted in protocols for structurally similar compounds like 3,4-dimethoxy-L-phenylalanine .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy group positions (δ ~3.8–3.9 ppm for OCH₃) and aromatic proton splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₅NO₄; MW 225.24 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and dilute acids (e.g., 0.1M HCl) .
  • Stability : Store at ambient temperatures in airtight, light-protected containers to prevent oxidation of methoxy groups . Stability in aqueous buffers (pH 4–7) should be verified via UV-Vis or LC-MS over 24–48 hours .

Advanced Research Questions

Q. How does the substitution pattern (2,3-dimethoxy vs. 3,4-dimethoxy) influence the compound’s biochemical interactions and stability?

  • Methodological Answer : Comparative studies with analogs like 3,4-dimethoxy-L-phenylalanine (CAS 32161-30-1) suggest that ortho-substituted methoxy groups may hinder enzymatic degradation due to steric effects. Use in vitro assays (e.g., cytochrome P450 inhibition) or molecular docking to evaluate metabolic pathways. Stability under physiological conditions (37°C, pH 7.4) can be assessed via HPLC-MS to track degradation products .

Q. What experimental strategies minimize racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

  • Methodological Answer :

  • Coupling Conditions : Use low racemization coupling agents (e.g., HATU or Oxyma) in DMF at 0–4°C.
  • Side-Chain Protection : Protect the amino group with Fmoc or Boc to reduce base-induced racemization during SPPS .
  • Monitoring : Track racemization via chiral HPLC or circular dichroism (CD) spectroscopy after each coupling step .

Q. How can researchers resolve contradictions in reported bioactivity data for methoxy-substituted phenylalanine derivatives?

  • Methodological Answer :

  • Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) by replicating studies under standardized protocols.
  • Meta-Analysis : Cross-reference findings from databases like PubChem or ChEMBL to identify trends. For example, discrepancies in dopamine receptor binding affinity between 2,3-dimethoxy and 3,4-dihydroxy analogs (e.g., L-DOPA) may arise from methoxy group electron-donating effects .

Q. What chromatographic methods optimize the separation of this compound from closely related isomers?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA). Retention times vary based on methoxy group positions.
  • Chiral Chromatography : Employ a Chiralpak IA column with hexane/isopropanol (80:20) to resolve enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.